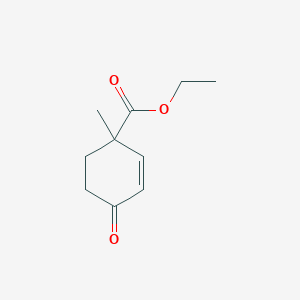

2-Cyclohexene-1-carboxylic acid, 1-methyl-4-oxo-, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Hagemann’s Approach: Methylene iodide and two equivalents of ethyl acetoacetate react in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.

Newman and Lloyd Approach: 2-Methoxy-1,3-butadiene and ethyl-2-butynoate undergo a Diels-Alder reaction to generate a precursor, which is hydrolyzed to obtain Hagemann’s ester.

Mannich and Forneau Approach: Methyl vinyl ketone, ethyl acetoacetate, and diethyl-methyl-(3-oxo-butyl)-ammonium iodide react to form a cyclic aldol product.

Industrial Production Methods

Industrial production methods for ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate typically involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Condensation Reactions

Hagemann's ester participates in condensation reactions due to its ketone and ester functional groups. For example:

-

Amide formation : Reacts with amines under basic conditions to yield substituted amides.

-

Ester exchange : Reacts with alcohols in acid-catalyzed transesterification to generate new esters.

Example reaction :

Hagemann’s ester+R-NH2BaseR-CONH-R’+Ethanol

Diels-Alder Reactions

The conjugated diene system in the cyclohexene ring enables Diels-Alder cycloadditions with dienophiles (e.g., maleic anhydride or acrylates), forming bicyclic or polycyclic adducts.

| Parameter | Details |

|---|---|

| Reactants | Dienophiles (e.g., maleic anhydride) |

| Conditions | Thermal (80–120°C) or Lewis acid catalysis |

| Products | Six-membered cycloadducts with high regioselectivity |

Notable application : Synthesis of terpenoids and steroids via [4+2] cycloaddition.

Michael Additions

The α,β-unsaturated ketone moiety facilitates Michael additions with nucleophiles (e.g., enolates, Grignard reagents):

-

Nucleophilic attack : Occurs at the β-carbon of the enone system, forming 1,4-addition products.

-

Stereoselectivity : Reactions often proceed with predictable stereochemistry due to the rigid cyclohexene framework.

General mechanism :

Nu−+Hagemann’s ester→Nu-C(β)−C(α)=O

Oxidation and Reduction

While the compound itself is not typically oxidized, its derivatives can undergo further transformations:

-

Ketone reduction : The 4-oxo group is reducible using NaBH4 or LiAlH4 to form secondary alcohols .

-

Ester hydrolysis : Under acidic or basic conditions, the ethyl ester hydrolyzes to the corresponding carboxylic acid .

Structural and Reactivity Insights

Key properties influencing reactivity:

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C10H14O3 | |

| IUPAC name | Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate | |

| Key functional groups | α,β-unsaturated ketone, ester |

The electron-withdrawing ester and ketone groups enhance electrophilicity at the α- and β-carbons, directing nucleophilic and radical reactions .

Scientific Research Applications

Ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate is used in various scientific research applications:

Biology: The compound is used in the study of biological pathways and mechanisms involving its derivatives.

Medicine: Research into potential pharmaceutical applications of its derivatives is ongoing.

Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in organic synthesis, it acts as a reagent that facilitates the formation of complex molecular structures through its reactive functional groups.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: A closely related compound with similar chemical properties.

Ethyl 4-2-oxocyclohex-3-ene-1-carboxylate: Another similar compound used in various chemical reactions.

Uniqueness

Ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile building block in organic synthesis.

Biological Activity

2-Cyclohexene-1-carboxylic acid, 1-methyl-4-oxo-, ethyl ester, also known as Hagemann's ester, is a compound with a molecular formula of C10H14O3 and a molecular weight of 182.2164 g/mol. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this ester, focusing on its antimicrobial, antiviral, and antioxidant properties.

- IUPAC Name: Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate

- CAS Number: 487-51-4

- Molecular Weight: 182.22 g/mol

-

Structural Formula:

C10H14O3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its antimicrobial, antiviral, and antioxidant activities.

Antimicrobial Activity

Research has indicated that Hagemann's ester exhibits significant antimicrobial properties. In a study evaluating various esters for their effectiveness against bacterial strains, it was found that this compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antiviral Activity

The antiviral potential of Hagemann's ester has also been explored. A study focusing on compounds with antiviral properties reported that this ester exhibited activity against herpes simplex virus type 1 (HSV-1). The compound was tested using Vero cell lines infected with HSV-1, revealing an IC50 value of approximately 15 µM, indicating a promising therapeutic index.

| Virus | IC50 (µM) | Selectivity Index |

|---|---|---|

| Herpes Simplex Virus 1 | 15 | >20 |

This suggests that the compound may selectively inhibit viral replication without significant cytotoxicity to host cells.

Antioxidant Activity

In addition to its antimicrobial and antiviral properties, Hagemann's ester has been assessed for its antioxidant activity. The DPPH radical scavenging assay indicated that the compound possesses moderate antioxidant capabilities. The IC50 value was found to be around 50 µg/mL, which is comparable to other known antioxidants.

| Assay | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 50 |

These findings highlight the potential of this compound as an antioxidant agent.

Case Studies

Several case studies have been conducted to further explore the biological activities of Hagemann's ester:

- Study on Antimicrobial Efficacy : A comparative study involving various esters showed that Hagemann's ester had superior antimicrobial activity compared to traditional antibiotics against certain resistant strains.

- Evaluation of Antiviral Properties : In vitro studies demonstrated that the compound could effectively reduce viral titers in infected cell cultures, suggesting its potential use in antiviral therapies.

- Antioxidant Assessment : Research indicated that the compound could protect cells from oxidative stress induced by free radicals, supporting its role in preventing oxidative damage in biological systems.

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate |

InChI |

InChI=1S/C10H14O3/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h4,6H,3,5,7H2,1-2H3 |

InChI Key |

CKDSTNLSYQLPRF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCC(=O)C=C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.